molecular formula C13H23NO4 B1468307 tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate CAS No. 1211510-66-5

tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate

Cat. No.: B1468307
CAS No.: 1211510-66-5
M. Wt: 257.33 g/mol
InChI Key: DIOSHNTXPLOIBB-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an oxoethoxy moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with an oxoethoxy-containing reagent under specific conditions. One common method is the transesterification reaction, where tert-butyl piperidine-1-carboxylate is reacted with an oxoethoxy ester in the presence of a base such as sodium tert-butoxide . The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale transesterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The oxoethoxy moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxoethoxy moiety can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate involves its interaction with specific molecular targets. The oxoethoxy moiety can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate: Similar structure with an aminoethoxy moiety.

    tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Contains a hydroxyethoxy group instead of an oxoethoxy group.

Uniqueness

tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the oxoethoxy moiety allows for unique interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-(2-oxoethoxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-6-4-5-11(9-14)10-17-8-7-15/h7,11H,4-6,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOSHNTXPLOIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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